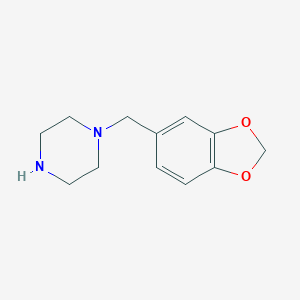

![molecular formula C6H5N3O2 B119028 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 159181-78-9](/img/structure/B119028.png)

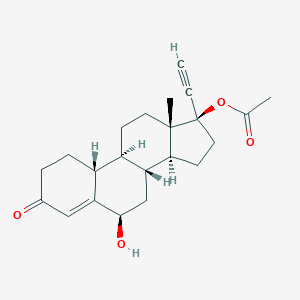

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

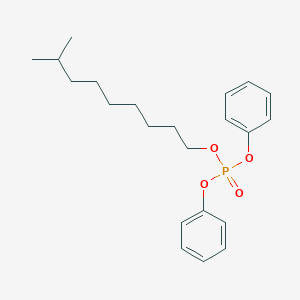

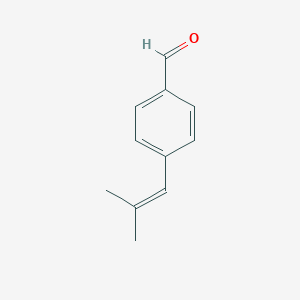

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves several steps. For instance, Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate was reacted with hydrazine followed by a reaction with nitrous acid to afford 1H-imidazo[1,2-b]pyrazole-7-carbonyl azide .Molecular Structure Analysis

The molecular formula of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is C6H5N3O2 . The InChI code is 1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) and the canonical SMILES is C1=CN2C(=N1)C=C(N2)C(=O)O .Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid are complex. For example, the previously optimized conditions for the metalation of the 1H-imidazo[1,2-b]pyrazole scaffold in the 3-position allowed the formation of the nitrile .Physical And Chemical Properties Analysis

The molecular weight of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is 151.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 70.4 Ų .Applications De Recherche Scientifique

Synthesis and Functionalization

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid and its derivatives are involved in various synthesis and functionalization reactions. For instance, studies have shown that 1H-pyrazole-3-carboxylic acid can be converted into corresponding ester or amide derivatives through reactions with alcohols or N-nucleophiles. This transformation is crucial for developing new compounds with potential applications in diverse fields (Akçamur et al., 1997).

Structural Analysis

Research has been conducted on the structural analysis of 1H-imidazo[1,2-b]pyrazole derivatives, revealing important details about their molecular configuration. For example, a study on ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate identified key π–π interactions and hydrogen bonds, which are essential for understanding the chemical behavior of these compounds (Shao et al., 2009).

Antioxidant and Antimicrobial Activities

Research has also explored the antioxidant and antimicrobial activities of 1H-imidazo[1,2-b]pyrazole derivatives. A study synthesized a new series of these derivatives and evaluated their antioxidant activity, finding that certain compounds displayed high activity against pathogens like Staphylococcus aureus and Candida albicans. This suggests their potential use in developing new antimicrobial agents (Bassyouni et al., 2012).

Combinatorial Synthesis

The compound is involved in combinatorial synthesis processes. For instance, a synthetic route was described for yielding imidazo[1,5-a]quinoxalines and pyrazolo[1,5-a]quinoxalines, indicating its utility in creating diverse molecular structures (Spatz et al., 2007).

Functionalization for Improved Solubility

Studies have shown that functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold can significantly improve solubility in aqueous media. This is critical for pharmaceutical applications, as it affects the bioavailability of potential drug compounds (Schwärzer et al., 2021).

Proton Conductivity

Research into imidazole and pyrazole-based materials, including 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid derivatives, has highlighted their potential as proton-conducting polymers and liquids. These materials show promise for use in electrochemical cells, such as fuel cells and batteries (Kreuer et al., 1998).

Propriétés

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMZDDNTQKFTLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434057 |

Source

|

| Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

CAS RN |

159181-78-9 |

Source

|

| Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.